![molecular formula C9H11FO2 B6154328 (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol CAS No. 2227780-01-8](/img/no-structure.png)
(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol, also known as (1S)-2-fluoro-3-methoxybenzyl alcohol, is an organic compound belonging to the class of phenylpropanols. It is a colorless liquid with a sweet odor and is soluble in water and alcohol. It is primarily used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals and agrochemicals, such as the antimalarial drug artemisinin. It has also been used in the synthesis of novel ligands for transition metal-catalyzed reactions, as well as in the synthesis of chiral auxiliaries for asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is not well understood. However, it is believed to act as a proton donor in the presence of a base, allowing it to react with alkyl halides to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol have not been studied in detail. However, it is believed to be non-toxic, and is not known to have any adverse effects on human health.
Advantages and Limitations for Lab Experiments
The use of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is a flammable liquid, and should be handled with care.
Future Directions
Given the wide range of applications for (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol, there are many potential future directions for research. One potential area of research is the development of new synthetic methods for the synthesis of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol. Additionally, further research into the biochemical and physiological effects of this compound could be beneficial. Finally, further research into the mechanism of action of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol could lead to new applications for this compound.
Synthesis Methods
The synthesis of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is typically accomplished by the reaction of 3-fluoro-2-methoxyphenylmagnesium bromide with an alkyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction produces the desired product in high yields.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluoro-2-methoxybenzene", "ethyl magnesium bromide", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "1-bromo-3-fluoro-2-methoxypropane", "sodium sulfate", "ethanol" ], "Reaction": [ "Step 1: Grignard Reaction - 3-fluoro-2-methoxybenzene is reacted with ethyl magnesium bromide to form 1-(3-fluoro-2-methoxyphenyl)ethan-1-ol.", "Step 2: Reduction - 1-(3-fluoro-2-methoxyphenyl)ethan-1-ol is reduced with sodium borohydride in the presence of acetic acid to form (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol.", "Step 3: Quaternary Ammonium Salt Formation - 1-bromo-3-fluoro-2-methoxypropane is reacted with sodium hydroxide to form a quaternary ammonium salt.", "Step 4: Williamson Ether Synthesis - The quaternary ammonium salt is reacted with (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol in the presence of sodium sulfate and ethanol to form (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol." ] } | |
CAS RN |
2227780-01-8 |
Product Name |
(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-ol |
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.